3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Description
The compound 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide features a bicyclo[2.2.1]heptane (norbornane) scaffold substituted with:
- 3,3-Dimethyl groups at the bridgehead positions.
- A methylidene group (CH₂=) at position 2, introducing rigidity and electron-deficient character.
This structural framework is common in medicinal chemistry, particularly for designing receptor antagonists or enzyme inhibitors due to the norbornane system’s conformational stability and the pyridinyl group’s hydrogen-bonding capacity .
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-11-6-8-18-14(9-11)19-15(20)17-7-5-13(10-17)16(3,4)12(17)2/h6,8-9,13H,2,5,7,10H2,1,3-4H3,(H,18,19,20) |
InChI Key |
CJSGLUZKZUPZKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C23CCC(C2)C(C3=C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by functional group modifications to introduce the pyridine and carboxamide groups.
Diels-Alder Reaction: The initial step involves the reaction of a diene with a dienophile to form the bicyclic structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with analogous bicyclo[2.2.1]heptane carboxamides:
*Estimated based on molecular formula C₁₇H₂₀N₂O.
Key Observations:
- Substituent Position on Pyridine : The 4-methylpyridin-2-yl group in the target compound differs from the 3-pyridinylmethyl group in , altering steric and electronic interactions with biological targets. The 4-methyl substituent may reduce metabolic degradation compared to unsubstituted pyridines .
- Methylidene vs. In contrast, 2-oxo derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Amides: Compounds with aryl amides (e.g., phenyl, quinolinyl) often show improved receptor binding compared to aliphatic amides (e.g., piperidinyl), as seen in ’s quinolinyl derivative .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyridinyl group enhances aqueous solubility compared to purely aliphatic amides (e.g., ’s piperidinyl derivative) .
- logP : Estimated logP for the target compound (~2.5–3.0) is lower than halogenated derivatives (e.g., ’s bromo compound: logP ~4.0), suggesting better membrane permeability .
- Metabolic Stability : The 4-methyl group on pyridine may slow hepatic oxidation, as seen in structurally related CXCR2 antagonists () .
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